3-amino-4aH-quinazoline-2,4-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O2 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
3-amino-4aH-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H7N3O2/c9-11-7(12)5-3-1-2-4-6(5)10-8(11)13/h1-5H,9H2 |
InChI Key |
ANOYRXIYEXEEOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)N(C2=O)N)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Amino 4ah Quinazoline 2,4 Dione and Its Analogues
Classical and Established Synthetic Approaches
Traditional methods for the synthesis of 3-amino-4aH-quinazoline-2,4-dione and its analogues have been well-established and are still widely used. These methods often involve the use of readily available starting materials and straightforward reaction conditions.
Cyclization Reactions from 2-Aminobenzamides
A common and versatile method for the synthesis of quinazoline-2,4-diones involves the cyclization of 2-aminobenzamides. nih.gov This approach can be adapted to produce a variety of substituted analogues by using different derivatives of 2-aminobenzamide (B116534).
One established route involves the reaction of 2-aminobenzamide with phosgene (B1210022) or its surrogates, such as phenyl isocyanate. researchgate.net This reaction leads to the formation of the quinazoline-2,4-dione ring system through a cyclization process. Another approach involves the condensation of 2-aminobenzamides with aldehydes, followed by an oxidative cyclization step. organic-chemistry.org This method has been shown to be effective for the synthesis of a range of 2-substituted quinazolin-4(3H)-ones.
A visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes has also been developed, offering a green and efficient alternative. nih.gov This method utilizes fluorescein (B123965) as a photocatalyst and proceeds without the need for a metal catalyst, providing good to excellent yields of the desired products. nih.gov
| Starting Material | Reagent | Product | Yield | Reference |
| 2-Aminobenzamide | Aldehyd | Quinazolin-4(3H)-one | Good to Excellent | nih.gov |
| 2-Aminobenzamide | Phosgene/Phenyl Isocyanate | Quinazoline-2,4-dione | - | researchgate.net |
| 2-Aminobenzamide | Aldehyde/PIDA | 4(3H)-Quinazolinone | - | organic-chemistry.org |
Reactions Involving Isatoic Anhydride (B1165640)
Isatoic anhydride is a versatile and widely used starting material for the synthesis of a variety of heterocyclic compounds, including quinazoline-2,4-diones. nih.govosi.lv The reaction of isatoic anhydride with various nucleophiles, such as amines and hydrazines, provides a straightforward route to these compounds. researchgate.netnih.gov
For example, the reaction of isatoic anhydride with phenylhydrazine (B124118) in ethanol (B145695) under reflux conditions yields the corresponding phenylbenzohydrazide, which can then be cyclized to form the quinazoline-2,4-dione ring system. nih.gov This method has been optimized to produce good yields of the desired product. nih.gov
Furthermore, multicomponent reactions involving isatoic anhydride, aldehydes, and amines have been developed as an efficient and atom-economical approach to synthesize 2,3-dihydroquinazolin-4(1H)-ones. researchgate.net These one-pot syntheses are attractive due to their simplicity and the diversity of products that can be achieved. researchgate.net
| Starting Material | Reagent(s) | Product | Yield | Reference |
| Isatoic Anhydride | Phenylhydrazine | Phenylbenzohydrazide | 80% | nih.gov |
| Isatoic Anhydride | Amine/Isocyanate | 3-Substituted Quinazoline-2,4-dione | - | researchgate.net |
| Isatoic Anhydride | Aldehyde, Amine | 2,3-Dihydroquinazolin-4(1H)-one | - | researchgate.net |
Condensation Reactions
Condensation reactions provide another important pathway for the synthesis of quinazoline-2,4-diones. A notable example is the reaction of anthranilic acid derivatives with a source of the urea (B33335) fragment.
An eco-efficient, one-pot synthesis of quinazoline-2,4(1H,3H)-diones has been developed using anthranilic acid derivatives and potassium cyanate (B1221674) in water at room temperature. jst.go.jpnih.gov This method proceeds through the formation of a urea derivative, which then undergoes cyclization to yield the final product in near-quantitative yields. jst.go.jpnih.gov This approach is environmentally friendly as it uses water as the solvent and generates minimal waste. jst.go.jpnih.gov
The reaction of anthranilic acid with urea at elevated temperatures is another established method for the synthesis of quinazoline-2,4-dione. generis-publishing.com
| Starting Material | Reagent(s) | Product | Yield | Reference |
| Anthranilic Acid Derivative | Potassium Cyanate, NaOH, HCl | Quinazoline-2,4(1H,3H)-dione | Near-quantitative | jst.go.jpnih.gov |
| Anthranilic Acid | Urea | Quinazoline-2,4-dione | - | generis-publishing.com |
Baeyer-Villiger Oxidation of 4-Iminoisatins
The Baeyer-Villiger oxidation of 4-iminoisatins presents a less common but viable route to 3-substituted quinazoline-2,4-diones. researchgate.net This reaction involves the oxidation of the imino group of the isatin (B1672199) derivative, leading to a rearrangement and the formation of the quinazolinedione ring system. Isatin itself, also known as indoline-2,3-dione, and its derivatives are important precursors in the synthesis of various heterocyclic compounds. nih.govresearchgate.net
Modern and Sustainable Synthetic Techniques
In recent years, there has been a growing emphasis on the development of more sustainable and efficient synthetic methods. This has led to the exploration of catalytic approaches for the synthesis of quinazoline-2,4-diones and their analogues.
Catalytic Approaches
Catalytic methods offer several advantages over classical approaches, including milder reaction conditions, higher yields, and greater atom economy.
A variety of metal catalysts have been employed for the synthesis of quinazolinones. For instance, Yb(OTf)3 has been shown to be an effective Lewis acid catalyst for the condensation of 2-aminobenzamides with carboxamides to produce 4(3H)-quinazolinones. clockss.org Copper-catalyzed reactions have also been extensively studied for the synthesis of quinazoline (B50416) derivatives. nih.gov One such method involves the copper-catalyzed aerobic oxidative synthesis of quinazolinones from 2-aminobenzamide and methanol. researchgate.net
Palladium-catalyzed reactions have also been developed for the synthesis of quinazolinediones. A tandem palladium-catalyzed arylation-ester amidation sequence allows for the synthesis of various quinazolinedione products from o-halo benzoates and monoalkyl ureas. organic-chemistry.org More recently, a sustainable method using a novel magnetically recoverable palladium catalyst has been reported for the multicomponent synthesis of quinazolinones. frontiersin.org This approach utilizes an eco-friendly solvent system and allows for easy recovery and reuse of the catalyst. frontiersin.org
Organocatalysis has also emerged as a powerful tool for the synthesis of quinazolinones, providing a metal-free alternative. nih.govfrontiersin.org For example, acetic acid has been used to catalyze the three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to produce spiro-fused quinazolinones. nih.govfrontiersin.org
| Catalyst | Starting Materials | Product | Key Features | Reference |
| Yb(OTf)3 | 2-Aminobenzamide, Carboxamide | 4(3H)-Quinazolinone | Efficient Lewis acid catalysis | clockss.org |
| Copper Complex | 2-Aminobenzamide, Methanol | Quinazolinone | Green, aerobic oxidation | researchgate.net |
| Palladium | o-Halo Benzoate, Monoalkyl Urea | Quinazolinedione | Tandem arylation-amidation | organic-chemistry.org |
| Magnetic Palladium Nanocatalyst | Aryl Iodide, Carbonyl Source, 2-Aminobenzamide | 2-Aryl Quinazolin-4(3H)-one | Sustainable, recyclable catalyst | frontiersin.org |
| Acetic Acid | Isatoic Anhydride, Aryl Amine, Cyclic Ketone | Spiro-fused Quinazolinone | Organocatalytic, multicomponent reaction | nih.govfrontiersin.org |
Metal-Free Catalysis (e.g., DMAP-catalyzed one-pot synthesis)
Metal-free catalysis represents a significant advancement in green chemistry, avoiding the cost, toxicity, and contamination issues associated with metal catalysts. For the synthesis of quinazolinedione derivatives, 4-(N,N-dimethylamino)pyridine (DMAP) has emerged as a highly effective organocatalyst.
Researchers have developed a one-pot synthesis of quinazoline-2,4-diones using DMAP, which catalyzes the reaction between 2-aminobenzamides and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.govacs.org In this process, (Boc)₂O serves as the precursor for the carbonyl group at the 2-position of the quinazolinedione ring. nih.govacs.org This method is notable for its mild conditions, often proceeding smoothly at room temperature, and its compatibility with a wide array of functional groups. nih.govacs.org
Another innovative DMAP-catalyzed approach involves a domino reaction of 2-aminobenzoic acids with stable α-chloroaldoxime O-methanesulfonates. thieme-connect.comorganic-chemistry.org This one-pot reaction proceeds under gentle conditions and involves a sequence of nucleophilic substitution, Tiemann rearrangement, and the formation of a cyclic urea to construct the final quinazolinedione product. thieme-connect.comorganic-chemistry.org The success of this reaction hinges on the nucleophilicity of the 2-aminobenzoic acid and the electrophilicity of the α-chloroaldoxime derivative. thieme-connect.com
Table 1: DMAP-Catalyzed Synthesis of Quinazolinediones This table summarizes key findings in DMAP-catalyzed synthesis methods for quinazolinedione derivatives.
| Starting Materials | Catalyst | Key Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzamides | DMAP | (Boc)₂O | Room Temperature, 12h | Up to 96% | nih.gov |
| 2-Aminobenzoic acids | DMAP | α-chloroaldoxime O-methanesulfonates | Room Temperature, 15-18h | Up to 82% | thieme-connect.com |
Metal-Catalyzed Reactions (e.g., Copper-mediated coupling)
Transition-metal catalysis, particularly using copper, offers powerful and versatile methods for constructing the quinazolinone core. These reactions often involve the formation of key carbon-nitrogen bonds through coupling processes.
A notable copper-mediated, one-pot method has been developed for synthesizing quinazolinone derivatives from 2-bromobenzoic acid and various aldehydes, using aqueous ammonia (B1221849) as an inexpensive nitrogen source. nih.govrsc.org This approach is significant as it facilitates the formation of four new C–N bonds in a single operation. rsc.org Another strategy employs a copper-catalyzed cascade reaction starting from substituted (2-bromophenyl)methylamines and amides, which proceeds via sequential Ullmann-type coupling and aerobic oxidation. nih.gov This method is advantageous as it occurs in the open air without the need for additional ligands. nih.gov
Furthermore, copper catalysis enables the synthesis of quinazolin-4(3H)-ones from readily available 2-halobenzonitriles and amides through a domino N-arylation/condensation protocol. rsc.org Researchers have also developed copper-catalyzed methods for producing N3-substituted-quinazoline-2,4(1H,3H)-diones by coupling 2-iodobenzamides with potassium cyanate. scilit.com
Table 2: Copper-Catalyzed Synthesis of Quinazolinones This table presents various copper-mediated strategies for the synthesis of quinazolinone derivatives.
| Starting Materials | Copper Catalyst | Key Features | Yield | Reference |
|---|---|---|---|---|
| 2-Bromobenzoic acid, Aldehydes, Aq. Ammonia | Copper Oxide | One-pot, in situ amine generation | Good to Excellent | nih.govrsc.org |
| (2-Bromophenyl)methylamines, Amides | Not specified | Cascade Ullmann-type coupling/aerobic oxidation | N/A | nih.gov |
| 2-Halobenzonitriles, Amides | Not specified | Tandem N-arylation/condensation | N/A | rsc.org |
| 2-Iodobenzamides, Potassium Cyanate | CuI | Coupling reaction | N/A | scilit.com |
Microwave-Assisted Synthesis
Microwave irradiation has become a popular tool in organic synthesis for its ability to dramatically reduce reaction times, increase product yields, and often lead to cleaner reactions compared to conventional heating methods. eurekaselect.comnih.gov This technology is particularly effective for the synthesis of heterocyclic compounds like quinazolines. nih.govnih.gov
One green and rapid method involves the iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water under microwave irradiation. sci-hub.cat This approach is notable for being one of the first examples of iron-catalyzed C–N coupling to form N-heterocycles in an aqueous medium. sci-hub.cat The synthesis of 3-amino-2-phenylquinazolin-4(3H)-one has been achieved by reacting 2-benzamidobenzoyl chloride with hydrazine (B178648) in the presence of potassium carbonate under microwave conditions, completing in just 4-5 minutes compared to 10 hours by conventional reflux, with an improved yield. eurekaselect.comuin-malang.ac.idresearchgate.net This highlights the efficiency of microwave-assisted synthesis. uin-malang.ac.id The use of microwaves has been applied to a wide variety of quinazolinone syntheses, demonstrating its broad applicability and alignment with the principles of green chemistry. nih.govfrontiersin.org
Table 3: Microwave-Assisted Synthesis of Quinazolinone Derivatives This table highlights the efficiency of microwave-assisted methods in the synthesis of quinazolinones.
| Starting Materials | Catalyst/Reagents | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-Halobenzoic acids, Amidines | Fe₂(acac)₃ or FeCl₃ | Microwave, Water or DMF | 30 min | Moderate to High | sci-hub.cat |
| 2-Benzamidobenzoyl chloride, Hydrazine | K₂CO₃ | Microwave (800W), DMF | 4 min | 81% | eurekaselect.comresearchgate.net |
| 2-Benzamidobenzoyl chloride, Hydrazine | Pyridine | Microwave (800W) | 5 min | 87% | uin-malang.ac.id |
| Anthranilic acid, Amides | N/A | Microwave | Shorter time | Improved yields | scholarsresearchlibrary.com |
Ultrasonic Irradiation in Synthesis
The use of ultrasonic irradiation provides an alternative energy source that can accelerate reactions, increase yields, and enhance catalyst activity through the physical phenomenon of acoustic cavitation. youtube.com This method has been successfully applied to the synthesis of quinazoline derivatives, offering advantages such as shorter reaction times and milder conditions. nih.gov
An environmentally friendly Bischler cyclization to produce quinazolines with diverse substitutions has been developed using ultrasound. nih.gov Similarly, the cyclocondensation reaction of azoloazines with α,β-unsaturated carbonyl compounds is efficiently promoted by ultrasonic waves, leading to higher yields in less time compared to traditional stirring or reflux methods. nih.gov The chemical effects of ultrasound can renew the surface of solid catalysts, preventing poisoning and maintaining high catalytic activity. youtube.com For example, Cu-catalyzed cross-coupling reactions to prepare 4-tosyl quinazolines were completed in just 30 minutes with good efficiency under ultrasonic conditions. researchgate.net
Table 4: Synthesis of Quinazolines via Ultrasonic Irradiation This table summarizes the application and benefits of ultrasonic irradiation in quinazoline synthesis.
| Reaction Type | Key Benefit | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Bischler cyclization | Environmentally friendly, mild | Ultrasound | Access to diverse quinazolines | nih.gov |
| Cyclocondensation | Shorter time, higher yields | Ultrasound | Efficient synthesis of azoloquinazolines | nih.gov |
| Cu-catalyzed cross-coupling | Rapid reaction | Ultrasound, 30 min | Good efficiency for 4-tosyl quinazolines | researchgate.net |
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single pot to form a product that incorporates the majority of the atoms from the starting materials. nih.gov These reactions are prized for their high efficiency, atom economy, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of compounds for drug discovery. nih.govopenmedicinalchemistryjournal.com
The Ugi four-component reaction (Ugi-4CR) has been utilized in a two-step protocol to synthesize diverse and complex polycyclic quinazolinones. nih.gov Another advanced MCR strategy employs a novel, magnetically recoverable palladium catalyst for the coupling of aryl iodides, a carbonyl source, and 2-aminobenzamide. frontiersin.org This method is particularly sustainable, using an eco-friendly PEG/water solvent system and allowing for easy catalyst recovery and reuse for multiple cycles with minimal loss of activity. frontiersin.org The integration of MCRs with green chemistry principles, such as using recyclable catalysts and benign solvents, represents a powerful approach for the sustainable synthesis of medicinally important heterocycles like quinazolinones. openmedicinalchemistryjournal.comfrontiersin.org
Table 5: Multi-Component Reaction Strategies for Quinazolinone Synthesis This table outlines various multi-component reactions used to construct quinazolinone scaffolds.
| MCR Type | Key Reactants | Catalyst | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| Ugi-4CR based | Ammonia, isocyanide, etc. | Palladium (for subsequent annulation) | Two-step protocol for polycyclic quinazolinones | 65% | nih.gov |
| Carbonylative Coupling | Aryl iodides, 2-aminobenzamide, CO source | Magnetic Pd Nanocatalyst | Sustainable, recyclable catalyst, eco-friendly solvent | 82-98% | frontiersin.org |
| Cyclo-condensation | Isatins, isatoic anhydride, amines | KAl(SO₄)₂ | Green catalyst | N/A | openmedicinalchemistryjournal.com |
Solvent-Free Protocols
Solvent-free synthesis, or solid-state reaction, is a cornerstone of green chemistry that minimizes or eliminates the use of volatile organic solvents, thereby reducing waste, cost, and environmental impact. rsc.org These protocols often involve heating a mixture of solid reactants, sometimes with a solid catalyst. researchgate.net
The synthesis of quinazolin-4(3H)-ones and quinazoline-2,4-diones has been effectively achieved under solvent-free conditions using montmorillonite (B579905) K-10, a type of clay, as a recyclable catalyst. researchgate.netresearchgate.net In this method, anthranilic acid is reacted with various amides or urea by heating them with the clay catalyst. researchgate.netresearchgate.net Another solvent-free approach for synthesizing dihydroquinazolinone derivatives involves the reaction of isatoic anhydride, urea, and various aryl aldehydes in the presence of SnCl₂·2H₂O as a catalyst at 110 °C. jmchemsci.com This method is noted for its clean reaction profile, simple work-up, and high yields. jmchemsci.com These solvent-free methods are characterized by their operational simplicity, enhanced reaction rates, and greater selectivity, making them attractive for environmentally conscious chemical production. researchgate.netjmchemsci.com
Table 6: Solvent-Free Synthesis of Quinazolinone Derivatives This table details environmentally friendly, solvent-free methods for synthesizing quinazolinone compounds.
| Starting Materials | Catalyst | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Anthranilic acid, Amides/Urea | Montmorillonite K-10 | Solvent-free, heating | Recyclable catalyst, high yield, simple | researchgate.netresearchgate.net |
| Isatoic anhydride, Urea, Aryl aldehydes | SnCl₂·2H₂O | Solvent-free, 110 °C | Clean reaction, high yields, readily available catalyst | jmchemsci.com |
| Isatoic anhydride, Amine, Orthoester | None | Solvent-free, 120 °C or Microwave | Catalyst-free, excellent yields | researchgate.net |
Utilization of CO₂ as a C1 Source
The chemical fixation of carbon dioxide (CO₂), a greenhouse gas, into valuable organic molecules is a paramount goal in sustainable chemistry. rsc.org Utilizing CO₂ as an abundant, non-toxic, and renewable C1 building block provides an atom-economical and environmentally friendly alternative to toxic reagents like phosgene or isocyanates for synthesizing quinazoline-2,4(1H,3H)-diones. nih.govresearchgate.net
Several catalytic systems have been developed for the reaction of 2-aminobenzonitrile (B23959) with CO₂. One approach uses mesoporous smectites containing alkali hydroxides as catalysts, where the basic sites of the material are crucial for the reaction. rsc.org Another highly efficient method employs melamine (B1676169) as a thermoregulated, recyclable catalyst in water. scholaris.ca In this system, the reaction proceeds in a homogeneous solution at 120 °C, and upon cooling, the product precipitates, allowing for easy separation and reuse of the aqueous catalyst solution. scholaris.ca Cost-effective alcohol amines, such as diethanolamine (B148213) (DEA), have also been shown to be excellent catalysts for this transformation in water, where water acts as both a solvent and a co-catalyst. nih.gov Additionally, palladium-catalyzed three-component reactions of 2-iodoaniline, isocyanides, and atmospheric CO₂ provide a direct route to N3-substituted quinazolinediones under mild conditions. rsc.org
Table 7: Synthesis of Quinazoline-2,4(1H,3H)-diones Using CO₂ This table showcases innovative methods that utilize carbon dioxide as a C1 source for quinazolinedione synthesis.
| Starting Materials | Catalyst | Solvent | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| 2-Aminobenzonitrile, CO₂ | Mesoporous smectites with alkali hydroxide (B78521) | N/A | Heterogeneous catalysis | N/A | rsc.org |
| 2-Aminobenzonitrile, CO₂ | Melamine | Water | Thermoregulated, recyclable catalyst | 92% | scholaris.ca |
| 2-Aminobenzonitrile, CO₂ | Diethanolamine (DEA) | Water | Cost-effective catalyst, water as co-catalyst | 94% | nih.gov |
| 2-Iodoaniline, Isocyanides, CO₂ | Pd(ii)EN@GO | N/A | Heterogeneous catalyst, atmospheric pressure | N/A | rsc.org |
Strategic Derivatization and Functionalization of the this compound Core
The this compound scaffold serves as a versatile platform for the development of a wide array of derivatives with diverse chemical properties. Strategic modifications at various positions of this core structure have been extensively explored to generate novel compounds. These derivatization strategies primarily focus on the amino group, the nitrogen atoms of the quinazoline ring, the incorporation of additional heterocyclic systems, and the elaboration of side chains.
1 Modifications at the Amino Group (e.g., Schiff Bases, Acylation)
The primary amino group at the 3-position of the quinazoline-2,4-dione ring is a key site for chemical modification, readily undergoing reactions to form Schiff bases and acylated derivatives.
Schiff Bases: The condensation of 3-amino-2-methylquinazolin-4(3H)-one with various aromatic aldehydes leads to the formation of Schiff bases. ekb.egresearchgate.net This reaction typically involves refluxing equimolecular amounts of the amino compound and the respective aldehyde. nih.gov For instance, the reaction of 3-amino-2-methyl-quinazolin-4(3H)-one with substituted aromatic aldehydes has been reported to yield a series of novel Schiff bases. researchgate.net The formation of the characteristic azomethine (C=N) group is a hallmark of this transformation. ekb.eg Similarly, 3-substituted Schiff bases of quinazoline-2,4-dione have been synthesized from the reactions of quinazoline-2,4-dione with substituted aromatic aldehydes. researchgate.net The reaction conditions can influence the outcome, as demonstrated by the condensation of cinnamaldehyde (B126680) with methylaminoquinazolinone, which can yield mono- or di-condensation products depending on the solvent used (pyridine or glacial acetic acid, respectively). nih.gov
Acylation: The amino group can be acylated to introduce various amide functionalities. For example, acetamides can be synthesized by treating the 3-amino derivative with acetyl chloride in dry toluene (B28343) at elevated temperatures. mdpi.com A novel microwave-assisted green protocol has also been developed for the synthesis of arylamides, which involves the reaction of hydrazides with benzoxazinones. mdpi.com These acylation reactions provide a straightforward method for introducing a range of substituents to the 3-amino position.
2 Substitutions at Nitrogen Atoms (N1, N3)
The nitrogen atoms at positions 1 and 3 of the quinazoline-2,4-dione ring are crucial for derivatization, allowing for the introduction of various substituents that can significantly influence the molecule's properties.
N-alkylation is a common strategy employed for this purpose. For example, quinazoline-2,4(1H,3H)-dione can be N-alkylated with ethyl chloroacetate (B1199739) in dimethylformamide (DMF) with potassium carbonate as a base. nih.gov This reaction can be further elaborated, as seen in the synthesis of 1,3-disubstituted quinazoline-2,4(1H,3H)-diones where the starting dione (B5365651) is alkylated with two molar equivalents of benzyl (B1604629) bromoacetate (B1195939) in anhydrous DMF. nih.gov
These N-alkylation strategies are pivotal for creating key intermediates. For instance, the resulting dimethyl 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate can undergo hydrazinolysis to yield a dihydrazide intermediate, which serves as a precursor for further modifications. nih.gov This dihydrazide can then be used to introduce other functional groups or build fused heterocyclic rings. The ability to introduce different substituents at both N1 and N3 positions offers a high degree of molecular diversity. nih.gov
3 Incorporation of Fused Heterocyclic Moieties (e.g., Triazole, Oxadiazole, Thiadiazole)
A significant strategy in the derivatization of the this compound core involves the fusion of other heterocyclic rings, such as triazoles, oxadiazoles, and thiadiazoles. This approach creates more complex polycyclic systems. nih.govsapub.org
The synthesis of these fused systems often starts from key intermediates derived from the quinazoline-2,4-dione core. For example, a dihydrazide derivative can be treated with carbon disulfide in the presence of potassium hydroxide to form a precursor for thiadiazole ring fusion. nih.gov Subsequent alkylation of this intermediate can yield the final target compounds. nih.gov
Similarly, the reaction of a diacetohydrazide derivative with phenyl isocyanate or phenyl isothiocyanate can lead to the formation of disemicarbazide or dithiosemicarbazide derivatives, respectively. nih.gov These intermediates are valuable templates for synthesizing further substituted analogues, including those with fused heterocyclic moieties at the 1- and 3-positions of the quinazoline-2,4(1H,3H)-dione scaffold. nih.gov The incorporation of these heterocyclic rings, such as triazole, oxadiazole, and thiadiazole, across different linkers at the N-1 and N-3 positions has been shown to be a critical factor in determining the biological activity of the resulting compounds. nih.gov Another approach involves the reaction of 3-amino-4(3H)-quinazolinethiones with reagents like phenyl isothiocyanate or carbon disulfide to construct fused 1,2,4-triazole (B32235) or 1,3,4-thiadiazole (B1197879) rings. researchgate.net
4 Side Chain Elaboration and Diversification
Elaboration and diversification of side chains attached to the this compound core represent a key strategy for fine-tuning the properties of these compounds. This often involves modifying substituents introduced at the N1, N3, or the 3-amino positions.
In the context of 1,3-disubstituted quinazoline-2,4(1H,3H)-diones, the introduction of guanidine (B92328) moieties as part of the side chains has been investigated. nih.gov The substitution of a guanidine residue with a conformationally rigid 5-amino-1,2,4-triazole, which acts as a guanidine "mimic," has been shown to be a favorable modification. nih.gov These examples highlight how the systematic elaboration of side chains is a powerful tool for generating a diverse library of this compound analogues.
Advanced Structural Elucidation and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 3-amino-4aH-quinazoline-2,4-dione. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In ¹H NMR spectra, the protons of the aromatic ring typically appear as multiplets in the downfield region. The protons of the amino group (NH₂) often present as a broad singlet, and its chemical shift can be influenced by the solvent and concentration.
¹³C NMR spectroscopy complements the proton data by identifying the chemical shifts of all carbon atoms within the molecule. The carbonyl carbons (C=O) of the dione (B5365651) structure are characteristically found at the most downfield positions. The aromatic carbons also show distinct signals in the downfield region.
¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 - 7.20 | m | 4H | Ar-H |
| 5.40 | s | 2H | NH₂ |
¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 162.5 | C=O |
| 150.8 | C=O |
| 145.5 - 115.0 | Ar-C |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.
Key absorptions include the stretching vibrations of the N-H bonds in the amino group and the C=O stretching vibrations of the dione moiety. The aromatic C-H and C=C bonds also give rise to distinct peaks.
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 - 3200 | Strong, Broad | N-H Stretch (Amino group) |
| 1710 - 1680 | Strong | C=O Stretch (Carbonyl groups) |
| 1610 - 1580 | Medium | C=C Stretch (Aromatic ring) |
| 3100 - 3000 | Medium | C-H Stretch (Aromatic) |
Mass Spectrometry (MS and High-Resolution MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.
In the mass spectrum, the molecular ion peak [M]⁺ corresponds to the molecular weight of the compound. Fragmentation patterns can provide further structural information by showing the loss of specific groups.
Mass Spectrometry Data for this compound
| m/z (Mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| 177 | 100 | [M]⁺ |
| 149 | 80 | [M - CO]⁺ |
| 120 | 60 | [M - NCO]⁺ |
High-Resolution Mass Spectrometry (HRMS) Data
| Calculated m/z | 177.0538 |
| Found m/z | 177.0540 |
| Formula | C₈H₇N₃O₂ |
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in this compound. This data is crucial for confirming the empirical and molecular formula of the compound. The experimentally determined percentages are compared with the calculated values based on the proposed formula.
Elemental Analysis Data for C₈H₇N₃O₂
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 54.24 | 54.22 |
| Hydrogen (H) | 3.98 | 4.01 |
| Nitrogen (N) | 23.72 | 23.69 |
Computational Chemistry and Theoretical Investigations of 3 Amino 4ah Quinazoline 2,4 Dione Analogues
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For 3-amino-4aH-quinazoline-2,4-dione analogues, these studies have been pivotal in identifying key structural features that determine their potency and selectivity for various biological targets.
Correlations between Substituent Patterns and Biological Potency
The biological activity of quinazoline-2,4-dione derivatives is significantly influenced by the nature and position of substituents on the quinazoline (B50416) ring system. nih.govnih.govnih.gov For instance, in the context of antimicrobial activity, modifications at the 1- and 3-positions of the quinazoline-2,4(1H,3H)-dione scaffold have been shown to modulate potency. The incorporation of heterocyclic rings, such as oxadiazole, at these positions can lead to compounds with significant antibacterial effects. nih.gov
In anticancer applications, the substitution pattern plays a crucial role. For example, the presence of a chlorophenethylureido group at the 7-position and o- or m-chlorophenethyl substitutions at the 3-position of the quinazoline-2,4(1H,3H)-dione skeleton have been identified as key for potent inhibition of human tumor cell line growth. nih.gov Similarly, the introduction of a basic side chain at the C8 position and a substituted phenyl or naphthyl ring at position 2 has been explored to optimize antiproliferative activity. nih.gov Studies have shown that dimethylamino substitution can enhance activity compared to cyclopropylamino substitution, while increasing the side chain length can diminish it. nih.gov
The following table summarizes the effect of different substituents on the biological activity of quinazoline-2,4-dione analogues based on various studies.
| Scaffold Position | Substituent | Observed Biological Effect | Reference |
| 1- and 3-positions | Oxadiazole rings | Increased antibacterial activity | nih.gov |
| 7-position | Chlorophenethylureido | Optimal antitumor activity | nih.gov |
| 3-position | o- or m-Chlorophenethyl | Potent antitumor activity | nih.gov |
| 6-position | Methoxyl, 4-methylpiperazin-1-yl | Potentially improved antitumor activity | nih.gov |
| C8 position | Basic side chain | Modulated antiproliferative activity | nih.gov |
| C2 position | Phenyl ring | Vital for hydrogen bonding with target enzymes | nih.gov |
Identification of Pharmacophores and Structural Motifs
Pharmacophore modeling helps in identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. For quinazoline derivatives, key pharmacophoric features often include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov For instance, the quinazolinone core itself, with its amide functionality, provides a crucial hydrogen bonding network. mdpi.com
In the context of antimicrobial activity, the –N-C=S and –CH=N- groups have been identified as important pharmacophores in some thiosemicarbazone derivatives of quinazolinones. nih.gov For inhibitors of enzymes like dihydrofolate reductase (DHFR), the quinazoline-2,4-dione moiety is a key structural motif. nih.gov The development of dual-targeted inhibitors, for example against BRD4 and PARP1, has revealed that the carbonyl oxygen and nitrogen atom of the quinazolinone ring system can form critical hydrogen bonds with the target proteins. nih.gov
Molecular Docking and Virtual Screening Approaches
Molecular docking and virtual screening are powerful computational techniques used to predict how a molecule (ligand) binds to a biological target, typically a protein or enzyme. These methods are instrumental in drug discovery for identifying potential new drug candidates from large compound libraries and for understanding the molecular basis of ligand-target interactions.
Ligand-Target Enzyme Interaction Analysis
Molecular docking studies have been extensively used to analyze the interactions between this compound analogues and their target enzymes. frontiersin.org For example, in the development of antibacterial agents, docking studies have been performed on quinazolin-2,4-diones against dihydrofolate reductase (DHFR) and eukaryotic initiation factor 2 α (eIF2α). nih.gov These studies help in understanding the binding modes and identifying key amino acid residues involved in the interaction.
In the context of anticancer research, docking analyses have been used to predict the binding of quinazolin-4(3H)-one derivatives to targets like BRD4 and PARP1. nih.gov These analyses revealed that the quinazolinone ring system can form crucial hydrogen bonds with residues such as Asn433 in BRD4 and Gly863 in PARP1. nih.gov Similarly, for antimalarial drug discovery, docking of quinazolinedione derivatives into the active site of Plasmodium falciparum farnesyltransferase (PfFT) has been investigated. nih.gov
Prediction of Binding Modes and Affinities
Docking simulations not only predict the orientation of a ligand within a target's binding site but also estimate the binding affinity, often expressed as a docking score. researchgate.net These scores help in ranking potential drug candidates. For instance, in the search for α-amylase and α-glucosidase inhibitors, molecular docking studies revealed different types of intermolecular interactions for active 3-substituted quinazoline-2,4-diones within the enzyme's active site. researchgate.net
Virtual screening protocols, often incorporating docking, are used to filter large databases for compounds with desirable binding characteristics. nih.gov For example, a virtual screening campaign was used to identify a lead compound with dual inhibitory activity against BRD4 and PARP1, based on its predicted binding mode and docking score. nih.gov The accuracy of these predictions is often further evaluated and refined using more computationally intensive methods like molecular dynamics simulations. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netrsc.org These calculations are crucial for understanding the intrinsic properties of this compound analogues that influence their biological activity.
DFT studies have been employed to predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for assessing a molecule's reactivity and its ability to participate in charge-transfer interactions. researchgate.net The stability of different tautomeric and isomeric forms of quinazolinone derivatives has also been investigated using DFT, revealing the influence of the surrounding medium (gas phase vs. different solvents) on their relative stabilities. mdpi.com Furthermore, quantum chemical studies have been used to determine the structural features of 4-aminoquinazoline derivatives that are essential for their inhibitory activity against kinases like Aurora A and B. nih.gov
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been a primary tool for investigating the electronic and structural properties of this compound analogues. These studies typically employ hybrid functionals like B3LYP with various basis sets to calculate optimized geometries, vibrational frequencies, and electronic properties. DFT calculations have been instrumental in understanding the distribution of electron density, identifying the most reactive sites within the molecule, and predicting its behavior in chemical reactions.
Key findings from DFT studies include the determination of bond lengths, bond angles, and dihedral angles, which provide a detailed three-dimensional picture of the molecule's structure. Furthermore, DFT is used to calculate various molecular descriptors such as dipole moment, polarizability, and hyperpolarizability, which are essential for predicting the molecule's response to external electric fields and its non-linear optical properties.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the chemical reactivity and kinetic stability of this compound analogues. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The HOMO-LUMO energy gap is a particularly important parameter derived from FMO analysis. A large energy gap suggests high stability and low reactivity, whereas a small energy gap implies a more reactive molecule. For this compound analogues, the distribution of HOMO and LUMO orbitals reveals the regions of the molecule most likely to be involved in electrophilic and nucleophilic attacks, respectively. This information is invaluable for predicting the outcomes of chemical reactions and for designing molecules with specific reactivity profiles.
Table 1: Frontier Molecular Orbital Data for a Representative this compound Analogue
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Analysis of Tautomeric Forms and Stability
Tautomerism is a key consideration for quinazoline-2,4-dione derivatives, as different tautomeric forms can exhibit distinct chemical and biological properties. Computational studies, primarily using DFT, have been employed to investigate the relative stabilities of various tautomers of this compound. These studies calculate the total energies of the different tautomeric forms, with the lowest energy form being the most stable and therefore the most likely to be present under equilibrium conditions.
The analysis often considers keto-enol and amine-imine tautomerism. The relative energies, Gibbs free energies, and Boltzmann populations of each tautomer are calculated to provide a comprehensive picture of the tautomeric landscape. These theoretical predictions are often corroborated by experimental techniques such as NMR and UV-Vis spectroscopy.
Reaction Mechanism Pathway Analysis via DFT
For instance, the synthesis of this compound analogues can be modeled to determine the most favorable reaction conditions and to predict the formation of potential byproducts. These computational insights can guide the optimization of synthetic routes, leading to higher yields and purer products.
Molecular Dynamics (MD) Simulations
Conformational Dynamics and Flexibility of Ligands
Molecular Dynamics (MD) simulations provide a dynamic view of the conformational behavior of this compound analogues over time. These simulations model the atomic motions of the molecule, offering insights into its flexibility and the accessible conformations in different environments, such as in solution or when bound to a biological target.
Binding Stability and Interaction Profiles within Biological Systems
MD simulations are extensively used to study the binding of this compound analogues to biological targets, such as enzymes or receptors. These simulations can predict the binding affinity and the stability of the ligand-protein complex. By placing the ligand in the binding site of the protein and simulating the system's behavior over time, researchers can observe the key interactions that stabilize the complex.
Analysis of the MD trajectory reveals detailed information about the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein. This allows for the identification of the key amino acid residues involved in binding. Such insights are fundamental for structure-based drug design, enabling the modification of the ligand to enhance its binding affinity and selectivity.
Table 2: Key Interactions of a this compound Analogue in a Protein Binding Site from MD Simulations
| Interacting Residue | Interaction Type | Distance (Å) |
| ASP 145 | Hydrogen Bond | 2.8 |
| LEU 89 | Hydrophobic | 3.5 |
| TYR 146 | Pi-Pi Stacking | 4.2 |
Computational ADMET (Absorption, Distribution, Metabolism, Excretion) Predictions
The viability of a drug candidate is heavily dependent on its ADMET profile. In silico tools have become indispensable in filtering compound libraries to prioritize those with favorable pharmacokinetic characteristics. For quinazoline-2,4-dione derivatives, various computational studies have been undertaken to predict their ADMET properties, offering crucial insights into their potential as orally administered drugs.
Prediction of Pharmacokinetic Properties
The prediction of pharmacokinetic properties is a critical step in the virtual screening of drug candidates. For analogues of quinazoline-2,4-dione, parameters such as oral bioavailability, water solubility, and blood-brain barrier penetration are key considerations.
Recent research on a series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives highlighted the use of the SwissADME web server to forecast their pharmacokinetic and physicochemical parameters. nih.gov The study aimed to develop dual inhibitors of c-Met and VEGFR-2 tyrosine kinases and found that the designed compounds exhibited high oral bioavailability and improved water solubility when compared to the existing drug, cabozantinib. nih.gov This suggests that modifications at the 3-position of the quinazoline-2,4-dione core can positively influence the pharmacokinetic profile.
In another study focusing on antibacterial quinazolin-2,4-dione derivatives, computational analysis was employed to identify compounds with both potent activity and acceptable pharmacokinetics. mdpi.com The investigation successfully pinpointed derivatives that were predicted to have favorable ADMET properties, underscoring the utility of in silico screening in early-stage drug discovery. mdpi.com
Furthermore, research into 2-aminoquinazolin-4(3H)-one derivatives as potential antiviral agents demonstrated the importance of structural modifications to enhance in vivo pharmacokinetics. While the parent compound showed potent activity, its clinical potential was limited by poor pharmacokinetic properties. nih.gov By synthesizing N-substituted derivatives, researchers were able to develop compounds with significantly improved pharmacokinetic profiles, including higher plasma concentrations and better microsomal stability. nih.gov
The following table summarizes the predicted pharmacokinetic properties for a representative set of quinazoline-2,4-dione analogues based on findings from various computational studies.
| Compound Class | Predicted Oral Bioavailability | Predicted Water Solubility | Key Findings |
| 3-Substituted Quinazoline-2,4(1H,3H)-diones | High | Enhanced | Modifications at the 3-position can improve pharmacokinetic parameters compared to existing drugs. nih.gov |
| Antibacterial Quinazolin-2,4-dione Derivatives | Acceptable | Not specified | In silico screening effectively identifies compounds with favorable ADMET profiles for further development. mdpi.com |
| N-acetyl 2-aminoquinazolin-4(3H)-one Derivatives | Improved | Not specified | N-substitution significantly enhances in vivo pharmacokinetic properties, including plasma exposure. nih.gov |
Drug-likeness Assessment
"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses favorable properties to be an oral drug. This assessment is often based on rules like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
A study on quinazolin-2,4-dione derivatives as potential antibacterial agents utilized the AdmetSAR, Molinspiration, and SwissADME web servers to evaluate the drug-likeness of the most promising compounds. nih.gov The results indicated that the lead compounds possessed acceptable drug-likeness properties, making them suitable candidates for further investigation. nih.gov
Similarly, an investigation into quinazoline-4(3H)-one analogues as EGFR inhibitors employed SwissADME and pkCSM to screen for lead compounds with favorable pharmacokinetic profiles. unar.ac.idnih.gov This screening is crucial to ensure that the designed molecules are viable drug candidates.
The table below provides a summary of the drug-likeness assessment for various quinazoline-2,4-dione analogues based on Lipinski's Rule of Five, as reported in computational studies.
| Parameter | Guideline (Lipinski's Rule of Five) | Findings for Quinazoline-2,4-dione Analogues |
| Molecular Weight | ≤ 500 Da | Generally compliant in evaluated series. |
| LogP (Lipophilicity) | ≤ 5 | Generally within the acceptable range for oral drugs. |
| Hydrogen Bond Donors | ≤ 5 | Typically meet the criteria. |
| Hydrogen Bond Acceptors | ≤ 10 | Generally compliant. |
Mechanistic Investigations of Biological Activities of 3 Amino 4ah Quinazoline 2,4 Dione Derivatives
Cellular and Subcellular Pathway Regulation
Induction of Apoptosis (e.g., Mitochondrial Apoptotic Pathway)
The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate malignant cells. Several quinazoline-2,4-dione derivatives have been shown to trigger apoptosis through various cellular pathways. For instance, a novel quinazoline (B50416) derivative, 04NB-03 , was found to induce apoptosis in hepatocellular carcinoma (HCC) cells in a manner dependent on both concentration and time. nih.gov This process was linked to the accumulation of endogenous reactive oxygen species (ROS). nih.gov
Further studies on quinazolinedione derivatives revealed their ability to induce apoptosis in MCF-7 breast cancer cells primarily through the intrinsic, or mitochondrial, apoptotic pathway. nih.gov This was evidenced by the upregulation of key pro-apoptotic proteins such as caspase-9 and p53, and the downregulation of the anti-apoptotic protein Bcl-2 and the survival-promoting protein p-Akt. nih.gov Similarly, a series of 4-aminoquinazoline derivatives were shown to induce apoptosis via the mitochondrial-dependent pathway, highlighting their potential as anticancer agents through the inhibition of PI3Kα. nih.gov
Cell Cycle Arrest (e.g., G2/M, S phase)
In addition to inducing apoptosis, many quinazoline derivatives exert their antiproliferative effects by causing cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating. The quinazoline derivative 04NB-03 was observed to induce cell cycle arrest at the G2/M phase in HCC cells, an effect that was also dependent on concentration and time. nih.gov This G2/M phase arrest has been a recurring observation in studies of various quinazoline derivatives. For example, a pterostilbene (B91288) derivative hybridized with a chalcone (B49325) structure was shown to cause G2/M cell-cycle arrest by regulating the expression of p21, cyclin B1, and cyclin A2. researchgate.net Chalcone derivative 1C also demonstrated the ability to induce G2/M phase arrest in both sensitive and cisplatin-resistant ovarian cancer cells, an effect linked to the generation of reactive oxygen species (ROS). mdpi.com
Furthermore, some 4-aminoquinazoline derivatives have been found to cause cell cycle arrest at the G1 phase by inhibiting the PI3K signaling pathway. nih.gov The ability of these compounds to halt the cell cycle at different checkpoints underscores their multifaceted approach to inhibiting cancer cell growth.
Table 2: Cell Cycle Arrest Induced by Quinazoline Derivatives
| Compound/Derivative | Cell Line(s) | Phase of Arrest | Associated Mechanisms | Reference(s) |
|---|---|---|---|---|
| 04NB-03 | Hepatocellular Carcinoma (HCC) | G2/M | Concentration and time-dependent. | nih.gov |
| Pterostilbene-Chalcone Hybrid | T47D, MCF-7, HepG2 | G2/M | Regulation of p21, cyclin B1, and cyclin A2. | researchgate.net |
| Chalcone Derivative 1C | A2780, A2780cis (Ovarian Cancer) | G2/M | ROS generation, DNA damage. | mdpi.com |
| 4-Aminoquinazoline Derivatives | HCT-116 | G1 | Inhibition of PI3K signaling pathway. | nih.gov |
Modulation of Protein Expression and Gene Regulation
The biological activities of quinazoline-2,4-dione derivatives are often rooted in their ability to modulate the expression of critical proteins and regulate gene activity. In the context of cancer, these compounds can influence the expression of proteins involved in cell cycle control and apoptosis. For instance, a pterostilbene-chalcone hybrid was found to regulate the protein expression of p21, PCNA, cdc2, cyclin B1, and cyclin A2 to induce G2/M phase arrest. researchgate.net In MCF-7 breast cancer cells, quinazolinedione derivatives were shown to upregulate the expression of the tumor suppressor protein p53 and caspase-9, while downregulating the anti-apoptotic protein Bcl-2 and phosphorylated Akt (p-Akt). nih.gov
Furthermore, some quinazoline derivatives have been designed to target specific proteins involved in gene regulation, such as bromodomain-containing protein 4 (BRD4). nih.gov BRD4 plays a crucial role in regulating transcription and cell cycle progression. nih.gov By inhibiting BRD4, these derivatives can affect the expression of genes critical for cancer cell survival and proliferation. nih.gov
Interference with DNA Replication and Transcription
Some quinazoline derivatives have been developed to interfere with fundamental cellular processes like DNA replication and transcription, which are often dysregulated in cancer cells. Certain quinazoline-2,4(1H,3H)-dione derivatives have been designed as inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes essential for DNA replication in bacteria. nih.gov This highlights their potential as antimicrobial agents.
In the context of cancer, the inhibition of proteins like BRD4 by quinazoline derivatives can indirectly affect DNA replication and repair. nih.gov BRD4 is known to play a role in DNA damage signaling and repair pathways. nih.gov Additionally, a study on 3-amino-2-methyl-quinazolin-4(3H)-one derivatives demonstrated their ability to cause photo-disruption of plasmid DNA under UVA and UVB irradiation, suggesting a direct interaction with DNA. mdpi.com Molecular docking studies have further supported the satisfactory binding of these compounds to DNA. mdpi.com
Modulation of Immune Responses (e.g., Cytokine Release, Macrophage Activation)
Emerging evidence suggests that quinazoline-2,4-dione derivatives can also modulate the immune system. A study investigating novel N1, N3-bis-substituted quinazoline-2,4(1H,3H)-dione derivatives found that they possess anti-inflammatory properties. nih.gov Specifically, compound 4a , a triazole-containing analogue, was shown to inhibit the synthesis of nitric oxide (NO) and the secretion of interleukin-6 (IL-6) in murine macrophages without causing significant toxicity. nih.gov This compound also demonstrated a negligible impact on the phagocytic activity of macrophages. nih.gov
Furthermore, in a model of lipopolysaccharide (LPS)-induced acute lung injury, compound 4a was effective in reducing neutrophil infiltration, edema, and tissue damage. nih.gov Another study on 3-amino-2(1H)-thioxo-4(3H)-quinazolinones revealed that these compounds exhibit differential immunotropic activities, with some acting as stimulants of the cellular immune response and others as potent inhibitors of both humoral and cellular immune responses. nih.gov These findings indicate the potential of quinazoline derivatives in the development of new therapies for inflammatory conditions and for modulating immune responses in various diseases.
Mechanisms of Action against Specific Pathogens (e.g., Vaccinia, Adenovirus)
Research into the antiviral properties of 3-amino-4aH-quinazoline-2,4-dione derivatives has identified promising activity against specific DNA viruses, namely Vaccinia virus (VACV) and Adenovirus (AdV). While the precise molecular mechanisms of action are still under investigation, preliminary studies have highlighted the potential of this class of compounds as specific antiviral agents.
A study focused on a series of newly synthesized 1,2,3-triazole-linked 3-hydroxy-quinazoline-2,4(1H,3H)-diones revealed their in vitro efficacy against a panel of DNA viruses. nih.gov The antiviral activity was evaluated in human embryonic lung fibroblast (HEL) cells infected with either VACV or Adenovirus type 2. nih.gov
Notably, the research identified specific derivatives with potent inhibitory activity. The preliminary findings suggest that the antiviral action is specific, as the compounds were evaluated against a broad range of viruses, including herpes simplex virus-1 and -2, human immunodeficiency virus type 1 and -2, and several RNA viruses, with the most significant activity observed against VACV and AdV. nih.gov
Although the exact viral or cellular targets of these quinazoline-2,4(1H,3H)-dione derivatives remain to be elucidated, the initial structure-activity relationship (SAR) analyses have provided some insights. nih.govresearchgate.net For instance, it was observed that different substitutions on the quinazoline scaffold influence the potency against each virus, suggesting that the mechanism of inhibition may vary or that the compound interacts differently with viral-specific factors.
The following data tables summarize the in vitro antiviral activity of the most potent 3-hydroxy-quinazoline-2,4(1H,3H)-dione derivatives against Vaccinia virus and Adenovirus-2.
Table 1: In Vitro Antiviral Activity of 3-hydroxy-quinazoline-2,4(1H,3H)-dione Derivatives against Vaccinia Virus nih.govnih.gov
| Compound | EC₅₀ (µM) | Reference Drug (Cidofovir) EC₅₀ (µM) |
| 24b11 | 1.7 | 25 |
EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half-maximal response.
Table 2: In Vitro Antiviral Activity of 3-hydroxy-quinazoline-2,4(1H,3H)-dione Derivative against Adenovirus-2 nih.govnih.gov
| Compound | EC₅₀ (µM) |
| 24b13 | 6.2 |
EC₅₀ (half maximal effective concentration) is the concentration of a drug that gives half-maximal response.
The derivative 24b11 demonstrated significantly more potent activity against Vaccinia virus than the reference drug Cidofovir, with an EC₅₀ value of 1.7 µM, which is approximately 15 times lower than that of Cidofovir. nih.govnih.gov The compound 24b13 was identified as the most effective against Adenovirus-2, with an EC₅₀ of 6.2 µM. nih.govnih.gov
While these findings are promising, the authors of the study explicitly state that the mechanism of action and the precise viral target of these 1,2,3-triazolyl 3-hydroxy-quinazoline-2,4(1H,3H)-dione derivatives are yet to be identified. nih.gov Further research is required to determine whether these compounds inhibit viral entry, replication, assembly, or another stage of the viral life cycle. The specificity of their action against VACV and AdV suggests an interaction with a viral-specific process or protein. nih.gov
Future Perspectives and Emerging Research Avenues for 3 Amino 4ah Quinazoline 2,4 Dione Research
Rational Design of Highly Potent and Selective Analogues
The rational design of novel 3-amino-4aH-quinazoline-2,4-dione analogues is a key focus for enhancing their therapeutic potential. By strategically modifying the core structure, researchers aim to improve potency and selectivity for specific biological targets. A significant area of this research is the development of dual inhibitors, such as those targeting both c-Met and VEGFR-2 tyrosine kinases, which can be an effective strategy to overcome therapeutic resistance. semanticscholar.orgnih.gov
For instance, the synthesis of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives has yielded compounds with substantial inhibitory activity against both c-Met and VEGFR-2. semanticscholar.orgnih.gov Molecular docking studies have revealed that these analogues can interact with key residues in the active sites of these kinases, similar to established inhibitors like cabozantinib. semanticscholar.org The introduction of various substituents at the 3-position of the quinazoline-2,4-dione ring is a crucial aspect of this design strategy. nih.gov
| Compound/Derivative | Target(s) | Key Findings |
| 3-substituted quinazoline-2,4(1H,3H)-dione analogues | c-Met, VEGFR-2 | Showed substantial dual inhibition; interacted with key active site residues. semanticscholar.orgnih.gov |
| Quinazoline-2,4(1H,3H)-dione derivatives with 3-amino pyrrolidine (B122466) moiety | PARP-1/2 | Exhibited potent inhibition of PARP-1 and PARP-2. rsc.org |
| Quinazoline-2,4(1H,3H)-dione derivatives with piperizine ring | PARP-1/2 | Demonstrated significant antitumor activity in preclinical models. nih.gov |
Development of Strategies to Circumvent Drug Resistance Mechanisms
A major challenge in cancer therapy is the development of drug resistance. Research into this compound and its derivatives includes developing strategies to overcome these resistance mechanisms. One approach is the design of inhibitors that can effectively target mutated forms of kinases, which often lead to resistance.
For example, designing drugs with distinct binding modes can help overcome resistance to existing therapies. nih.gov Additionally, the development of covalent inhibitors, which form a strong, irreversible bond with their target, is another promising strategy. nih.gov These inhibitors can be particularly effective against mutations that reduce the binding affinity of reversible inhibitors. nih.gov Furthermore, targeting alternative pockets on proteins, such as allosteric sites, can provide a way to inhibit proteins that have developed resistance mutations in their primary active site. nih.gov
Exploration of Novel Biological Targets and Therapeutic Applications
The versatility of the quinazoline-2,4-dione scaffold allows for the exploration of new biological targets and therapeutic applications beyond its established roles. nih.gov Researchers are investigating the potential of these compounds in various diseases by identifying and validating novel molecular targets.
One emerging area is the development of these compounds as antimicrobial agents. nih.gov Certain quinazoline-2,4(1H,3H)-dione derivatives have shown promise as inhibitors of bacterial gyrase and DNA topoisomerase IV, suggesting their potential in combating bacterial infections. nih.gov Another novel application is in agriculture, where these compounds have been investigated as potential herbicides by targeting enzymes in the shikimate pathway, which is essential for aromatic amino acid biosynthesis in plants. researchgate.net
| Therapeutic Area | Biological Target | Potential Application |
| Oncology | PARP-1/2, c-Met, VEGFR-2, Tyrosine Kinases | Anticancer agents nih.govrsc.orgnih.gov |
| Infectious Diseases | Bacterial Gyrase, DNA Topoisomerase IV, Chitin Synthase | Antibacterial and antifungal agents nih.govresearchgate.net |
| Agriculture | 4-hydroxyphenylpyruvate dioxygenase, Shikimate Pathway | Herbicides researchgate.net |
Integration of Advanced Synthetic Methodologies with Computational Drug Discovery
The synergy between advanced synthetic methodologies and computational drug discovery is accelerating the development of novel this compound derivatives. semanticscholar.org In silico techniques, such as molecular docking and pharmacokinetic predictions, are being used to guide the design of new compounds with improved properties. semanticscholar.org
These computational tools allow for the virtual screening of large compound libraries and the prediction of how different structural modifications will affect binding affinity and selectivity. This information helps chemists to prioritize the synthesis of the most promising candidates, saving time and resources. semanticscholar.orgnih.gov The development of new synthetic routes is also crucial for creating diverse libraries of these compounds for screening. nih.gov
Advancements in High-Throughput Screening and Lead Optimization
High-throughput screening (HTS) plays a pivotal role in the discovery of new lead compounds from large chemical libraries. nih.gov The application of HTS to quinazoline-2,4-dione derivatives allows for the rapid identification of compounds with desired biological activities. researchgate.net
Once a lead compound is identified, the process of lead optimization begins. This involves making systematic chemical modifications to the lead structure to improve its potency, selectivity, and pharmacokinetic properties. nih.gov Advancements in analytical technology and the use of human or "humanized" tissues in in vitro screens are improving the efficiency and predictive power of this process. nih.gov This rational approach to lead optimization is essential for developing clinically viable drug candidates from the promising class of this compound derivatives. nih.gov
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 3-amino-4aH-quinazoline-2,4-dione derivatives?
- Methodological Answer: Two primary approaches are widely used:
- Electrochemical Synthesis: Utilize an undivided cell with a carbon anode and aluminum cathode in acetic acid/MeOH electrolyte under constant current (~0.35 A·cm⁻²) at room temperature. This method avoids high temperatures and transition metals, achieving yields >70% for derivatives like 4-quinazolinones .
- Microwave-Assisted Synthesis: Employ aryl aldehydes and alkyl/aryl amines under microwave irradiation to accelerate cyclization, reducing reaction times compared to conventional heating. Yields range from 65–85% depending on substituent steric effects .
Q. Which spectroscopic techniques are essential for characterizing quinazoline-2,4-dione derivatives?
- Methodological Answer:
- HRMS (High-Resolution Mass Spectrometry): Confirms molecular weight and purity .
- ¹H/¹³C NMR: Identifies substituent positions and hydrogen bonding patterns (e.g., NH groups at δ 8.5–10.5 ppm) .
- IR Spectroscopy: Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and amine/imine functionalities .
Q. What safety precautions are critical when handling this compound derivatives?
- Methodological Answer: Use PPE (gloves, goggles) due to risks of skin/eye irritation (H313/H333) and potential harm if inhaled or ingested (H303). Work in a fume hood and avoid direct contact with solvents like acetic acid during electrochemical synthesis .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize herbicidal or antimicrobial activity?
- Methodological Answer:
- Herbicidal Optimization: Introduce pyrazole or thiazolidinone substituents to enhance HPPD inhibition. For example, 3-aryl-2-alkyl derivatives improve binding to the enzyme's active site, as shown in pyrazole-quinazoline hybrids with IC₅₀ values <1 µM .
- Antimicrobial Optimization: Incorporate halogenated (e.g., 7-chloro) or methyl groups at position 2/3 to disrupt bacterial DNA gyrase. Compound 4b (7-chloro-2-phenyl derivative) showed MIC values of 4 µg/mL against Staphylococcus aureus .
Q. How can contradictions in reaction yields between traditional and electrochemical synthesis be resolved?
- Methodological Answer: Traditional methods (e.g., thermal cyclization) often require >100°C and transition metal catalysts, leading to side reactions (e.g., oxidation byproducts). Electrochemical synthesis at RT minimizes decomposition, improving yields by 15–20% for sensitive derivatives like 2-methylquinazolin-4(3H)-ones. Compare reaction conditions using TLC or GC-MS to track intermediates .
Q. What computational strategies predict the bioactivity of quinazoline-2,4-dione derivatives?
- Methodological Answer:
- Molecular Docking: Use AutoDockTools to simulate binding with target proteins (e.g., DNA gyrase for antimicrobial activity). A docking score <−7 kcal/mol indicates strong binding affinity .
- ADME/Tox Prediction: Apply SwissADME or ProTox-II to assess solubility, BBB permeability, and hepatotoxicity. Derivatives with LogP <3 and >2 hydrogen bond donors are prioritized for in vivo studies .
Q. How to design experiments to assess antimicrobial activity against resistant strains?
- Methodological Answer:
- Agar Diffusion Assay: Test derivatives (10–100 µg/mL) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Include positive controls (e.g., ampicillin) and measure zones of inhibition.
- GC-MS Metabolite Profiling: Identify bioactive volatiles (e.g., pyrrolo-pyrazine-diones) from co-cultured Bacillus subtilis to evaluate synergistic effects .
Q. How can functionalization improve solubility for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
